N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide (MMB) is a synthetic compound that has been studied extensively for its potential applications as a drug and in lab experiments. It is a small molecule that has a wide range of effects on the body, ranging from biochemical to physiological. MMB has been studied for its potential to act as a drug and for its ability to be used in lab experiments.
Scientific Research Applications
Crystallography and Structural Analysis
The compound has been utilized in crystallography to determine the structure of related molecules. For instance, its derivative has been analyzed to reveal a monoclinic crystal system with specific dimensions and angles, providing insights into molecular conformations and interactions .
Anti-Tumor Activities
Derivatives of MFCD32902671 have shown potential in anti-tumor activities. Studies suggest that these compounds can act as modifiers of allergic and inflammatory responses, which are crucial in the development and progression of certain types of cancers .
Anti-Inflammatory Applications
In addition to anti-tumor properties, the compound’s derivatives have been researched for their anti-inflammatory effects. This is particularly relevant in the treatment of chronic inflammatory diseases and could lead to the development of new therapeutic agents .
Enzyme Inhibition for Skin Diseases
The compound has been studied as a potential inhibitor of retinoic acid-metabolizing enzymes. This application is significant in treating skin diseases and cancer, where controlling the metabolism of retinoic acid is crucial .
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial properties, suggesting potential targets could be bacterial proteins .
Mode of Action
It’s known that the compound has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde . The resulting compound, a bidentate Schiff base ligand, is used to prepare Cu(II) and Co(II) metal complexes . These complexes may interact with their targets, leading to changes that result in their antimicrobial effects .
Result of Action
It has been suggested that the compound and its metal complexes show considerably higher binding affinity with good hydrogen bonding and hydrophobic interactions against various tested microbial species .
properties
IUPAC Name |
N-[(Z)-(6-methoxypyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-11-3-6-13(7-4-11)21(18,19)17-16-10-12-5-8-14(20-2)15-9-12/h3-10,17H,1-2H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRYQCNVMKXFFD-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CN=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(6-methoxypyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
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